molecular formula C15H11N3O4 B5913554 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913554
M. Wt: 297.26 g/mol
InChI Key: WFBZVTNERBMNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound, also known as HQNO, has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies in recent years.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of bacterial quorum sensing, a process by which bacteria communicate with each other and coordinate their behavior. By disrupting quorum sensing, 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can prevent the formation of biofilms and increase the susceptibility of bacteria to antibiotics.
Biochemical and Physiological Effects:
4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of bacterial growth and the disruption of biofilm formation. 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to modulate the immune response and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to disrupt bacterial biofilms, which can be difficult to treat with traditional antibiotics. 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also relatively easy to synthesize and can be produced in large quantities. However, 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its potential toxicity and the fact that it may have off-target effects on other bacterial processes.

Future Directions

There are many potential future directions for research on 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, including the development of new antibiotics and the study of its effects on other bacterial processes. 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may also have applications in the treatment of other diseases, such as cancer and autoimmune disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a variety of methods, including chemical synthesis and fermentation. One common method involves the use of a bacterial strain known as Pseudomonas aeruginosa, which produces 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a secondary metabolite. 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can also be synthesized using chemical reactions involving quinolinecarboxamide derivatives.

Scientific Research Applications

4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in a variety of scientific fields, including microbiology, biochemistry, and pharmacology. One of the primary uses of 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is as a tool for studying bacterial biofilms, which are complex communities of bacteria that can be difficult to treat with traditional antibiotics. 4-hydroxy-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to disrupt biofilm formation and increase the susceptibility of bacteria to antibiotics.

properties

IUPAC Name

4-hydroxy-N-(3-hydroxypyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-10-6-3-7-16-13(10)18-15(22)11-12(20)8-4-1-2-5-9(8)17-14(11)21/h1-7,19H,(H,16,18,22)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBZVTNERBMNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=C(C=CC=N3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333483
Record name 4-hydroxy-N-(3-hydroxypyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-hydroxy-N-(3-hydroxypyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS RN

330817-92-0
Record name 4-hydroxy-N-(3-hydroxypyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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